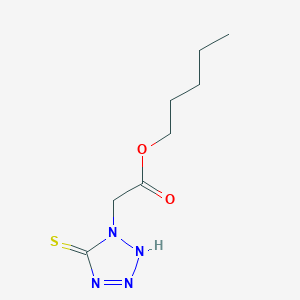
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate typically involves the cycloaddition reaction between a nitrile and an azide. This reaction is facilitated by the in situ generation of hydrazoic acid, which is highly toxic and explosive. The reaction conditions often require the use of strong Lewis acids or amine salts to activate the azide .
Industrial Production Methods
Industrial production of this compound may involve more scalable and safer methods, such as the use of metal catalysts to facilitate the cycloaddition reaction. The process is optimized to ensure high yield and purity of the final product while minimizing the risks associated with the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex tetrazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Wirkmechanismus
The mechanism of action of Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can bind to various receptors and enzymes, modulating their activity. The sulfanylidene group can undergo redox reactions, influencing cellular oxidative stress pathways and potentially leading to antimicrobial or antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
Tetrazole derivatives: Used as plant growth regulators, herbicides, and fungicides.
Uniqueness
Pentyl (5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)acetate is unique due to its specific structural features, such as the pentyl ester group and the sulfanylidene moiety. These features confer distinct chemical reactivity and biological activity compared to other tetrazole derivatives .
Eigenschaften
CAS-Nummer |
142827-58-5 |
|---|---|
Molekularformel |
C8H14N4O2S |
Molekulargewicht |
230.29 g/mol |
IUPAC-Name |
pentyl 2-(5-sulfanylidene-2H-tetrazol-1-yl)acetate |
InChI |
InChI=1S/C8H14N4O2S/c1-2-3-4-5-14-7(13)6-12-8(15)9-10-11-12/h2-6H2,1H3,(H,9,11,15) |
InChI-Schlüssel |
XXJKTJPVHLGFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)CN1C(=S)N=NN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


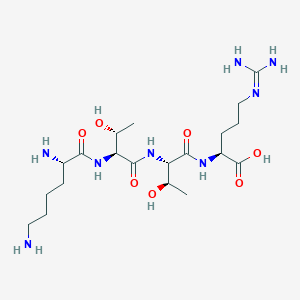
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
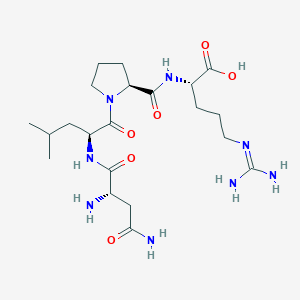

![1-Azaspiro[3.5]nonan-2-one, 1-cyclohexyl-3-hydroxy-3-phenyl-](/img/structure/B12548579.png)
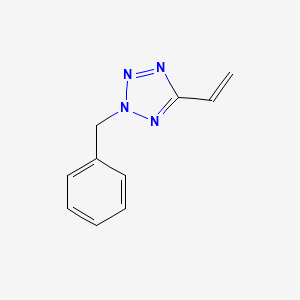
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12548588.png)
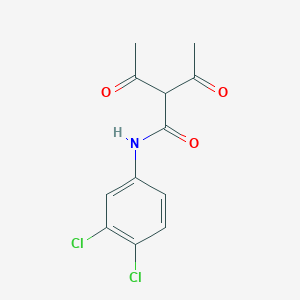
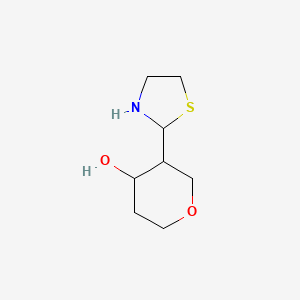
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-heptylpyridin-1-ium bromide](/img/structure/B12548604.png)
![acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B12548618.png)
![N-(2-Hydroxyethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzamide](/img/structure/B12548619.png)
![Benzonitrile, 4-[methyl(2-methylpropyl)amino]-2-(trifluoromethyl)-](/img/structure/B12548622.png)

